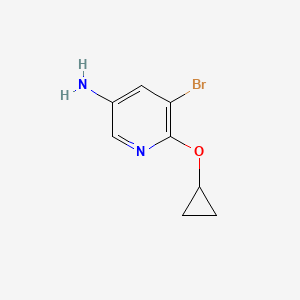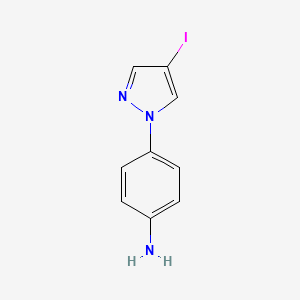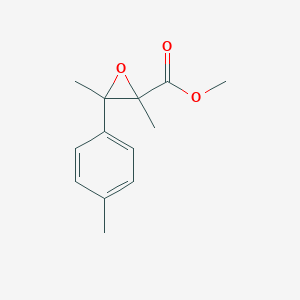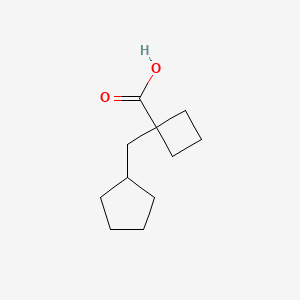
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclobutane, featuring a cyclopentylmethyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with cyclopentylmethyl halides under specific conditions. One common method is the alkylation of cyclobutane-1-carboxylic acid with cyclopentylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The cyclobutane ring can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated cyclobutane derivatives
Aplicaciones Científicas De Investigación
1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the cyclobutane ring may interact with hydrophobic pockets within proteins, affecting their conformation and function .
Comparación Con Compuestos Similares
- Cyclobutane-1-carboxylic acid
- Cyclopentylmethyl derivatives
- Cyclohexylmethyl derivatives
Comparison: 1-(Cyclopentylmethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a cyclobutane ring and a cyclopentylmethyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and interactions with biological targets. Compared to cyclobutane-1-carboxylic acid, the addition of the cyclopentylmethyl group enhances its potential for forming more complex molecular structures and interactions .
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(cyclopentylmethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(6-3-7-11)8-9-4-1-2-5-9/h9H,1-8H2,(H,12,13) |
Clave InChI |
TXJGLFZHTUKNCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


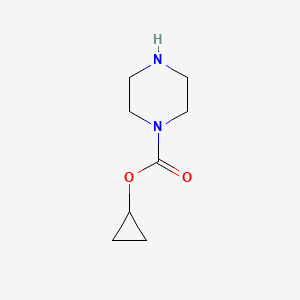
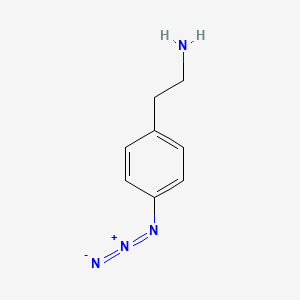
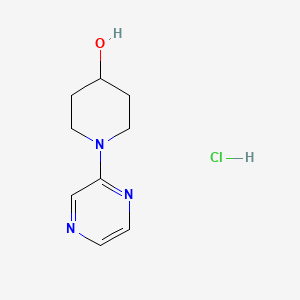

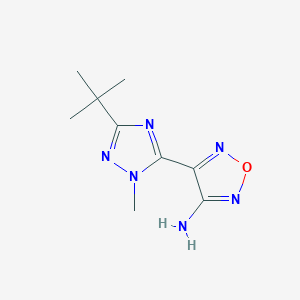
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
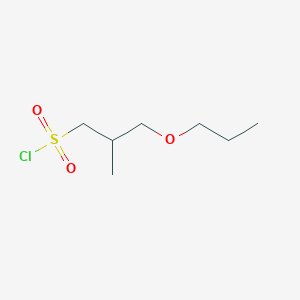
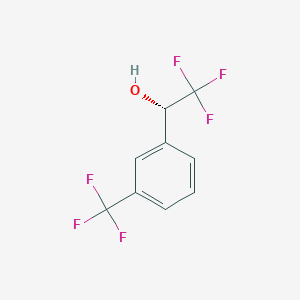
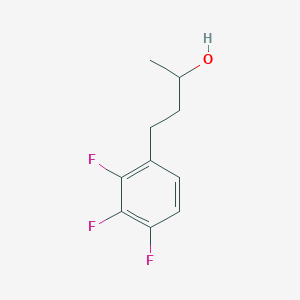
![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
